N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridazine core, followed by the introduction of the ethoxy group and the phenyl substituent. The final step involves the formation of the benzamide moiety.
Synthesis of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of Benzamide Moiety: The benzamide moiety can be formed through the reaction of the corresponding amine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding nitro compound.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxamide share a similar core structure.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide share a similar benzamide moiety.
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is unique due to the specific combination of the pyridazine core, ethoxy group, and benzamide moiety. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCNIAOBPBRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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